Pd-Catalyzed Cross-Coupling Utility
The 5-bromo substituent enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that are not possible with non-halogenated isoxazole analogs. This property distinguishes the compound from the des-bromo analog 3-(2,4-dimethylphenyl)isoxazole, which lacks a reactive handle for C–C bond formation at the 5-position [1].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 5-Br present; active for Suzuki/Sonogashira coupling |
| Comparator Or Baseline | 3-(2,4-dimethylphenyl)isoxazole: no halogen; inert under same conditions |
| Quantified Difference | Qualitative reactivity difference (enabled vs. disabled) |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (inferred from class-level reactivity of aryl bromides) |
Why This Matters
This enables downstream derivatization to generate focused libraries for SAR studies that non-halogenated analogs cannot support, directly affecting synthetic route planning and compound procurement strategy.
- [1] Sysak A, Obmińska-Mrukowicz B. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Eur J Med Chem. 2017;137:292-309. View Source
